molecular formula C11H22O5 B1673968 tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate CAS No. 133803-81-3

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

Cat. No. B1673968
CAS RN: 133803-81-3
M. Wt: 234.29 g/mol
InChI Key: OKOWESVURLUVMD-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate” is an organic compound with the empirical formula C11H22O5 . It has a molecular weight of 234.29 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C (OC (C) (C)C)CCOCCOCCO . The InChI representation is 1S/C11H22O5/c1-11 (2,3)16-10 (13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 234.29 . The SMILES string representation of the molecule is O=C (OC (C) (C)C)CCOCCOCCO . The InChI representation is 1S/C11H22O5/c1-11 (2,3)16-10 (13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 .

Scientific Research Applications

PEG Linker

Hydroxy-PEG2-t-butyl ester is a PEG linker containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . This makes it useful in various applications where increased solubility of compounds is desired.

Derivatization and Functional Group Replacement

The hydroxyl group in Hydroxy-PEG2-t-butyl ester enables further derivatization or replacement with other reactive functional groups . This property allows it to be used in the synthesis of a wide range of compounds.

Deprotection under Acidic Conditions

The t-butyl protected carboxyl group in Hydroxy-PEG2-t-butyl ester can be deprotected under acidic conditions . This feature is beneficial in chemical reactions that require the removal of protecting groups.

Synthesis of Antibody-Drug Conjugates (ADCs)

Hydroxy-PEG2-t-butyl ester is used as an uncleavable ADC linker in the synthesis of antibody-drug conjugates . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.

Reagent in Organic Synthesis

Hydroxy-PEG2-t-butyl ester’s potential extends beyond its direct applications, as it can also serve as a versatile reagent in organic synthesis . Its unique chemical properties make it a valuable component in the creation of complex molecules with diverse applications.

Proteolysis-Targeting Chimeras (PROTACs)

Although not directly mentioned for Hydroxy-PEG2-t-butyl ester, similar compounds have been used in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are a new class of drugs that work by inducing the degradation of specific proteins.

Safety and Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The Flash Point is not applicable . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOWESVURLUVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564500
Record name tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

CAS RN

133803-81-3
Record name tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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